![molecular formula C5H4N2OS B2750682 1H-Thieno[2,3-d]imidazol-2(3H)-one CAS No. 71309-43-8](/img/structure/B2750682.png)

1H-Thieno[2,3-d]imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

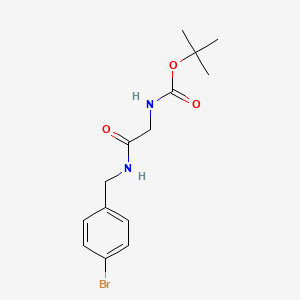

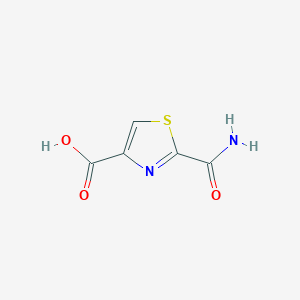

The synthesis of imidazole derivatives often involves the condensation of an arylenediamine with a carbonyl equivalent . For example, a novel series of N-1 arylidene amino imidazole-2-thiones were synthesized, identified using IR, 1 H-NMR, and 13 C-NMR spectral data .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (XRD), and the Brunauer–Emmett–Teller (BET) method .Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of the 4-benzoyl-5-phenylfuran-2,3-dione with guanylhydrazones gives hydrazono-2H-imidazol-4.5- (1H,3H)-dione derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized by techniques such as SEM, XRD, and the BET method . These techniques can provide information on the morphology of the particles, the crystal structure, and the thermal stability of the compounds .Aplicaciones Científicas De Investigación

- Example: Compound 45, with an EC50 value of 1.2 nM, demonstrates high potency as a systemic STING agonist .

- Example: Researchers have developed methods for controlling the regioselectivity during imidazole synthesis, enabling targeted functionalization .

Antitumor Immunotherapy:

Metal-Organic Frameworks (MOFs):

Regiocontrolled Synthesis of Substituted Imidazoles:

Drug Design and Optimization:

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dihydrothieno[2,3-d]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2H,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLVBDIMPJJOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750601.png)

![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2750604.png)

![ethyl 2-(4-methyl-3-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750608.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)

![N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2750616.png)

![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)

![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2750622.png)